Tetrabutylammonium difluorotriphenylsilicate(IV)

Catalog No.
S634063
CAS No.
163931-61-1
M.F
C34H51F2NSi
M. Wt
539.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium difluorotriphenylsilicate(IV)

CAS Number

163931-61-1

Product Name

Tetrabutylammonium difluorotriphenylsilicate(IV)

IUPAC Name

difluoro(triphenyl)silanuide;tetrabutylazanium

Molecular Formula

C34H51F2NSi

Molecular Weight

539.9 g/mol

InChI

InChI=1S/C18H15F2Si.C16H36N/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-15H;5-16H2,1-4H3/q-1;+1

InChI Key

RQBKGJOQACIQDG-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F

Synonyms

N,N,N-Tributyl-1-butanaminium (TB-5-11)-Difluorotriphenylsilicate(1-); TBAT; Tetrabutylammonium Triphenyldifluorosilicate; Tetrabutylammonium Triphenylsilyl Difluoride; Tetrabutylammonium(1+) Difluorotriphenylsilicate(1-)

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F

Tetrabutylammonium difluorotriphenylsilicate(IV) is an organic compound with the molecular formula C34H51F2NSi and a molecular weight of approximately 539.88 g/mol. It is characterized by its white to almost white crystalline appearance and is soluble in most organic solvents. This compound is primarily utilized as a catalyst and surfactant in various

TBAT is classified as a hazardous material. Here are some key safety points:

  • Corrosive: Causes severe skin burns and eye damage [].
  • Toxic: Specific toxicity data is not available, but should be handled with caution due to its potential health risks.
  • Air and Moisture Sensitive: Decomposes upon exposure to air and moisture. Requires storage under inert gas and at low temperatures [].
, particularly those involving nucleophilic substitutions and catalysis in organic synthesis. It is known to facilitate reactions such as:

  • Nucleophilic substitution reactions, where it can stabilize intermediates.
  • Catalytic processes, particularly in the formation of siloxanes, due to its silicon component.
  • Fluorination reactions, where the difluorotriphenylsilicate moiety plays a crucial role .

While specific biological activity data on tetrabutylammonium difluorotriphenylsilicate(IV) is limited, its structural components suggest potential interactions with biological systems. Compounds containing silicon and fluorine have been studied for their antimicrobial properties, although direct studies on this compound are scarce. Its surfactant properties may also imply some level of biological compatibility, making it suitable for applications in drug delivery systems or as an emulsifier in pharmaceutical formulations .

The synthesis of tetrabutylammonium difluorotriphenylsilicate(IV) typically involves the reaction of tetrabutylammonium fluoride with triphenylsilicon difluoride. The general procedure can be summarized as follows:

  • Preparation of Tetrabutylammonium Fluoride: Tetrabutylammonium bromide is treated with a fluoride source to obtain tetrabutylammonium fluoride.
  • Reaction with Triphenylsilicon Difluoride: Tetrabutylammonium fluoride is then reacted with triphenylsilicon difluoride under controlled conditions (temperature and solvent choice) to yield tetrabutylammonium difluorotriphenylsilicate(IV).
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level .

Tetrabutylammonium difluorotriphenylsilicate(IV) has several applications across different fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly for reactions involving silicon compounds.
  • Surfactant: Its surfactant properties make it useful in formulations for pharmaceuticals and cosmetics.
  • Material Science: The compound can be employed in the development of advanced materials, including silicone-based polymers and coatings .

Interaction studies of tetrabutylammonium difluorotriphenylsilicate(IV) focus on its behavior in various chemical environments. Research indicates that it can interact favorably with other organosilicon compounds, enhancing their reactivity. Additionally, studies on its surfactant properties suggest potential interactions with lipid membranes, which could influence drug delivery mechanisms or biocompatibility .

Tetrabutylammonium difluorotriphenylsilicate(IV) shares structural similarities with several other organosilicon compounds. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Tetrabutylammonium fluorideC16H36FNUsed primarily as a fluoride source; less complex structure.
TriphenylsilaneC18H15SiLacks fluorine; used in various silicon chemistry applications.
Tetrabutylammonium bromideC16H36BrNHalogenated ammonium salt; serves different catalytic roles.
DiphenyldichlorosilaneC12H10Cl2SiChlorinated variant; used in silane coupling reactions.

Tetrabutylammonium difluorotriphenylsilicate(IV) stands out due to its unique combination of tetrabutylammonium cation and difluorotriphenylsilicate anion, which enhances its reactivity and versatility compared to other similar compounds .

Early Developments in Fluoride Chemistry

The quest for reliable fluoride sources began in the 1960s with volatile and hazardous reagents like perfluoro-N-fluoropiperidine. These early systems faced limitations due to low yields (<40%), instability, and safety concerns. The 1980s marked a turning point with Umemoto’s introduction of N-fluoropyridinium salts, which improved stability but required stringent anhydrous conditions.

Emergence of TBAT as a Practical Alternative

TBAT (CAS 163931-61-1) entered the chemical lexicon in the late 1990s, addressing prior shortcomings through:

  • Enhanced Stability: Unlike hygroscopic tetrabutylammonium fluoride (TBAF), TBAT remains inert under ambient conditions.
  • Controlled Reactivity: The [(C6H5)3SiF2]− anion provides a moderated fluoride release, preventing undesired side reactions.
  • Broad Solubility: Compatibility with THF, DMF, and dichloromethane enables diverse reaction setups.

Table 1: Comparative Properties of Fluoride Sources

ReagentStabilitySolubilityFluoride Activity
KFLowPolarHigh
TBAFModeratePolarModerate
TBATHighBroadTunable
N-FluoropyridiniumLowLimitedHigh

Tetrabutylammonium difluorotriphenylsilicate(IV) exhibits complex ion-pairing behavior in aprotic solvents that fundamentally governs its fluoride transfer mechanisms [4]. Nuclear magnetic resonance spectroscopic investigations reveal that the tetrabutylammonium cation and difluorotriphenylsilicate anion maintain strong ion-pairing interactions in both tetrahydrofuran and acetonitrile solvents [12]. Proton diffusion analysis demonstrates that both ionic components diffuse at identical rates, providing direct evidence for tight ion pair formation in these media [4] [29].

The extent of fluoride dissociation from tetrabutylammonium difluorotriphenylsilicate(IV) represents a critical equilibrium that determines the availability of free fluoride species for nucleophilic reactions [4] [12]. Chemical exchange saturation transfer experiments reveal a very low but detectable degree of fluoride dissociation, which subsequently undergoes further equilibria and decomposition processes depending on the specific solvent conditions [4]. The dissociation equilibrium can be represented as:

Table 1: Fluoride Dissociation Parameters in Aprotic Solvents

SolventDissociation ConstantExchange RateDetection Method
TetrahydrofuranK₁ ≪ 1 [12]Very rapid [4]¹⁹F Chemical Exchange Saturation Transfer [4]
AcetonitrileK₁ ≪ 1 [12]Moderate [4]¹⁹F Chemical Exchange Saturation Transfer [4]
Dimethyl sulfoxideIon separation [12]Not determined¹H Nuclear Overhauser Effect [12]

The kinetics of fluoride dissociation exhibit pronounced solvent dependence, with tetrahydrofuran facilitating more rapid exchange processes compared to acetonitrile [4]. Fluorine-19 chemical exchange saturation transfer profiles demonstrate that endogenous fluorotriphenylsilane formation occurs at concentrations below standard nuclear magnetic resonance detection limits [12]. The presence of adventitious water significantly influences these equilibria, leading to the formation of tetrabutylammonium bifluoride and other hydrolysis products [4] [12].

Magnetization transfer measurements provide quantitative insights into the ion-pairing dynamics [4] [29]. The strong ion-pairing observed in tetrahydrofuran and acetonitrile contrasts markedly with behavior in dimethyl sulfoxide, where complete ion separation occurs [12]. This solvent-dependent speciation directly impacts the availability of reactive fluoride species and consequently influences the overall reaction kinetics and mechanism.

Autoinhibition Phenomena in Degenerate Exchange Reactions

Degenerate exchange reactions involving tetrabutylammonium difluorotriphenylsilicate(IV) exhibit distinctive autoinhibition phenomena that evolve temporally during the reaction process [4] [12]. Progressive autoinhibition manifests most prominently in fluorination reactions with benzyl bromide in acetonitrile, where the initial reaction rate becomes progressively suppressed over time [4]. This autoinhibition arises from the accumulation of fluorotriphenylsilane, which competitively inhibits further fluoride transfer through thermodynamic equilibrium effects [4] [29].

The temporal evolution of autoinhibition demonstrates inherent instability in closed systems under nitrogen atmosphere conditions [29]. Exchange rates between tetrabutylammonium difluorotriphenylsilicate(IV) and fluorotriphenylsilane increase spontaneously over time, indicating progressive system destabilization [4] [29]. This phenomenon proves particularly pronounced in tetrahydrofuran, where degenerate exchange proceeds very rapidly and exhibits profound sensitivity to trace water contamination [4].

Table 2: Autoinhibition Parameters in Degenerate Exchange Systems

Reaction SystemSolventInitial RateInhibition TypeStabilization Method
Tetrabutylammonium difluorotriphenylsilicate(IV) + FluorotriphenylsilaneTetrahydrofuranVery rapid [4]Progressive temporal [29]2,6-di-tert-butylpyridine + 3 Å molecular sieves [4] [29]
Tetrabutylammonium difluorotriphenylsilicate(IV) + 2-naphthalenyl fluorosulfateAcetonitrileSlow [4]Near-complete by exogenous fluorotriphenylsilane [4]Not applicable
Tetrabutylammonium difluorotriphenylsilicate(IV) + Benzyl bromideAcetonitrileModerate [4]Progressive autoinhibition [4]Exogenous fluorotriphenylsilane suppression [4]

Stabilization of autoinhibition requires specific additives that modulate the underlying equilibrium processes [4] [29]. The concurrent use of 2,6-di-tert-butylpyridine and 3 Å molecular sieves effectively reverses the temporal instability trend, ultimately achieving stable exchange rates [4] [29]. Under these stabilized conditions, both dissociative and direct fluoride transfer pathways proceed in parallel, with the relative contributions determined by substrate concentration and affinity [4] [12].

The mechanistic basis for autoinhibition involves competitive equilibrium between tetrabutylammonium difluorotriphenylsilicate(IV) and accumulated fluorotriphenylsilane [4]. Exogenous fluorotriphenylsilane addition demonstrates near-complete inhibition of fluoride transfer to 2-naphthalenyl fluorosulfate, indicating predominantly dissociative character for this exchange process [4]. The inhibition efficiency reaches 94% upon addition of approximately 4 millimolar fluorotriphenylsilane to the reaction mixture [12].

Solvent-Dependent Speciation Analysis Through Multinuclear NMR Spectroscopy

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive characterization of tetrabutylammonium difluorotriphenylsilicate(IV) speciation across different solvent environments [4] [12]. Proton nuclear magnetic resonance spectra in tetrahydrofuran reveal distinct signal sets corresponding to aromatic phenyl protons and aliphatic tetrabutylammonium protons, with chemical shifts that reflect the tight ion-pairing interactions [4]. In acetonitrile, enhanced resolution allows discrimination of individual methylene units within the tetrabutylammonium cation [4].

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly informative for speciation analysis, revealing the pseudo-trigonal bipyramidal geometry of the difluorotriphenylsilicate anion in both solid state and solution phases [4] [12]. The two fluorine atoms occupy axial positions and appear as magnetically equivalent nuclei, producing characteristic singlet resonances in fluorine-19 spectra [4]. Chemical shift values exhibit solvent dependence, with distinct resonances observed for tetrabutylammonium difluorotriphenylsilicate(IV) in different aprotic media [4].

Table 3: Multinuclear NMR Spectroscopic Parameters for Tetrabutylammonium Difluorotriphenylsilicate(IV)

NucleusSolventChemical Shift (ppm)MultiplicityAssignment
¹⁹FTetrahydrofuranNot specified [4]Singlet [4]Difluorotriphenylsilicate axial fluorines [4]
¹⁹FAcetonitrile-149 to -147 [4]Singlet [4]Difluorotriphenylsilicate axial fluorines [4]
¹HTetrahydrofuranAromatic region [4]Multiple [4]Phenyl protons (para, meta, ortho) [4]
¹HAcetonitrileAliphatic region [4]Multiple [4]Tetrabutylammonium methylenes and methyl [4]

Chemical exchange saturation transfer experiments reveal the presence of multiple fluorine-containing species in equilibrium with tetrabutylammonium difluorotriphenylsilicate(IV) [4] [12]. Pre-saturation at -170 parts per million detects fluorotriphenylsilane, while saturation at -147 parts per million in acetonitrile identifies tetrabutylammonium bifluoride formation [4]. The relative intensities of these exchange processes provide quantitative information about equilibrium distributions and exchange kinetics [4].

Solvent-dependent speciation analysis demonstrates that ion-pairing behavior varies dramatically across different aprotic solvents [12]. While tetrahydrofuran and acetonitrile promote tight ion-pair formation, dimethyl sulfoxide induces complete ion separation, as evidenced by the absence of nuclear Overhauser effects between cation and anion components [12]. This fundamental difference in ion-pairing behavior directly correlates with observed variations in fluoride transfer kinetics and mechanism across these solvent systems [4] [12].

Hiyama Coupling: Tetrabutylammonium difluorotriphenylsilicate’s Role in Silicon-Facilitated Carbon–Carbon Bond Formation

Early kinetic analyses revealed that the reagent exists as a tightly ion-paired salt in tetrahydrofuran and acetonitrile, releasing only trace free fluoride; nevertheless, fluoride transfer to organosilanes is rapid once a transition-metal fluoride complex or a strongly Lewis-acidic silicon centre is present [1]. This behaviour underpins its efficiency as an activator in Hiyama cross-coupling.

3.1.1. Substrate Scope Expansion for Biaryl Synthesis

Palladium-catalysed couplings of arylsulfonyl hydrazides with triethoxy(aryl)silanes proceed smoothly under an oxygen atmosphere; addition of twenty mole percent tetrabutylammonium difluorotriphenylsilicate accelerates transmetalation, shortens reaction times to three hours and raises isolated yields to eighty–ninety per cent across electron-rich, electron-neutral and electron-poor partners [2]. Representative results are summarised in Table 1.

Table 1 Representative biaryl formations promoted by tetrabutylammonium difluorotriphenylsilicate

EntryAryl silane partnerAromatic electrophileProduct (biaryl)Isolated yield / %
1Triethoxyphenylsilane4-Methyl-benzenesulfonyl hydrazidep-Tolyldiphenyl85 [2]
2Triethoxy-p-tolylsilane4-Methyl-benzenesulfonyl hydrazidep-Tolyldiphenyl73 [2]
3Triethoxy-4-trifluoromethyl-phenylsilanesame hydrazide4-Trifluoromethyl-diphenyl50 [2]
4Triethoxy-4-fluoro-phenylsilanesame hydrazide4-Fluorodiphenyl65 [2]
5Triethoxy-4-methoxy-phenylsilanesame hydrazide4-Methoxydiphenyl61 [2]
6Triethoxyphenylsilane3-Methoxy-benzenesulfonyl hydrazideAnisyl-phenyl81 [2]

The reagent also broadens the compatible electrophile set. Aryl chlorides previously regarded as reluctant partners undergo coupling when palladium on carbon is used together with potassium carbonate in aqueous dioxane; the fluoride donor activates the silane in situ, giving biaryls in eighty-plus per cent yield within four hours [3]. Furthermore, fluoride-free couplings of aryl bromides mediated by abnormal N-heterocyclic-carbene palladium complexes improve markedly when a catalytic amount of the reagent is added, indicating a beneficial equilibrium between silicate activation and ligand-directed transmetalation.

3.1.2. Synergistic Effects with Transition Metal Catalysts
  • Palladium synergy. In oxygen-promoted systems the reagent not only delivers fluoride but also assists in re-oxidising palladium(0) to palladium(II), eliminating the need for silver or copper oxidants and simplifying the catalytic cycle [2].

  • Nickel synergy. Nickel catalysis benefits from the reagent’s ability to generate highly nucleophilic pentacoordinate arylsilicates. Nickel(II) fluoride complexes produced by oxidative addition accept the aryl group rapidly, allowing base-free couplings of perfluoroarenes at one hundred degrees Celsius in up to ninety-nine per cent yield.

  • Copper synergy. Copper-mediated aminations of arylsiloxanes proceed in polar solvents without exogenous fluoride when electron-poor silanes are used; however, electron-rich silanes require in-situ activation. Two equivalents of tetrabutylammonium difluorotriphenylsilicate shorten reaction times six-fold while maintaining high selectivity for cross-products over homocoupling.

Mechanistically, homogeneous fluoride donation from the reagent avoids heterogeneous buffering by insoluble alkali fluorides and maintains a constant, low basicity environment, suppressing hydrolysis of sensitive functional groups (for example phenols and esters survive intact).

Difluorocyclopropanation Strategies Enabled by Tetrabutylammonium difluorotriphenylsilicate Activation

The reagent also initiates anionic chains that convert trimethyl(trifluoromethyl)silane into difluorocarbene. Comprehensive NMR kinetic studies showed that two to twelve mole percent of the fluoride donor generates a siliconate, releases trifluoromethyl anion and produces difluorocarbene either directly or via slow fluoride transfer to a second silane molecule. Autoinhibition by pentacoordinate fluorosilicates limits overall rates, but slow addition of the silane or use of a styrene trap restores high efficiency.

Cascade reactions exploit this chemistry. Under ten mole percent tetrabutylammonium difluorotriphenylsilicate and two and one-half equivalents trimethyl(trifluoromethyl)silane, alkenes undergo stereospecific cyclopropanation at forty-five to sixty degrees Celsius. Typical results are given in Table 2.

Table 2 Difluorocyclopropanation promoted by tetrabutylammonium difluorotriphenylsilicate

EntryAlkene substrateFluoride donor loading / mol %Temperature / °CIsolated yield / %
1p-Methoxystyrene55085
2α-Methylstyrene56078
3trans-Stilbene104550 (mixture of stereoisomers)
4Oct-1-ene106072

Key mechanistic observations include:

  • The reaction proceeds with retention of alkene geometry except where alkene radical rearrangements compete (observed for stilbene).
  • Carbon–fluorine bond formation out-paces side-chain elimination, giving high chemoselectivity even with electron-poor alkenes such as ethyl cinnamate, albeit at slower rates.
  • Suppression of perfluoroalkene side-products by styrene traps doubles the productive fraction of trimethyl(trifluoromethyl)silane, illustrating how careful modulation of fluoride availability maximises difluorocarbene transfer efficiency.

Key Research Findings

  • Precise fluoride activity delivered by tetrabutylammonium difluorotriphenylsilicate enables base-free, water-tolerant Hiyama couplings that accommodate phenols, carboxylates and perfluoro-substituted aromatics without de-silylation [2].
  • Transition-metal synergy is under kinetic rather than thermodynamic control: palladium shows autocatalytic acceleration in the presence of the reagent and oxygen, whereas nickel displays zero-order fluoride dependence owing to rapid fluoride capture by nickel(II) fluoride intermediates [1].
  • Difluorocarbene generation is dictated by the concentration ratio of siliconate to trimethyl(trifluoromethyl)silane; maintaining an excess of siliconate (achieved catalytically by tetrabutylammonium difluorotriphenylsilicate) directs the chain toward productive difluorocyclopropanation instead of perfluoroalkene formation.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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